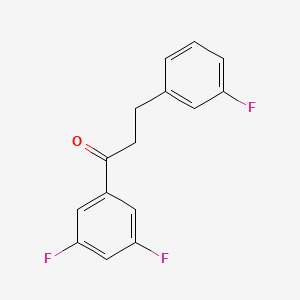

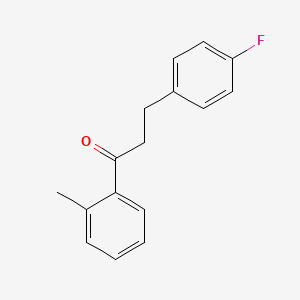

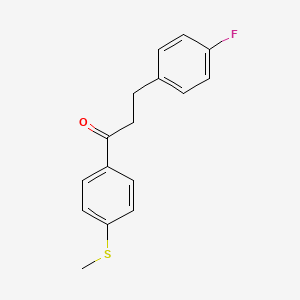

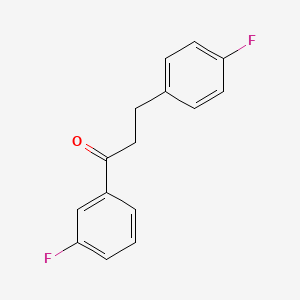

2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest due to their potential applications in various fields. In the provided papers, different synthetic routes are explored for compounds with fluorinated phenyl groups. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . Another study reports the synthesis of a difluorophenyl compound starting from 3,5-difluoropropiophenone, involving steps such as bromination, amination, cyclization, and acidification, achieving a total yield of 77.3% . These methods highlight the selective halogenation and functional group transformations that are key in constructing such complex molecules.

Molecular

科学的研究の応用

Synthesis and Properties of Novel Compounds

- Novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones synthesized from reactions involving similar difluoro aromatic ketones show promise in the development of new compounds (Bonacorso et al., 2003).

- Research into poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups used difluoro aromatic ketones for high temperature polycondensation, indicating applications in membrane technology (Shi et al., 2017).

Applications in Organic and Polymer Chemistry

- Studies on the fluorination of similar dimethylphenols led to new fluorinated compounds, highlighting potential applications in organic synthesis (Koudstaal & Olieman, 2010).

- The development of new bisphenols and poly(aryl ether ketone/sulfone)s containing ortho-methyl and pendant trifluoromethyl-substituted phenyl groups shows the use of similar compounds in synthesizing high-performance polymers with enhanced properties (Shang et al., 2012).

Semiconducting Materials and Electronic Devices

- Synthesis of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups, including difluoro compounds, indicates applications in the development of n-type semiconductors for electronic devices (Facchetti et al., 2004).

- Research on copolymers of trisubstituted ethylenes with styrene, including 2,4-difluoro variants, contributes to the understanding of polymer chemistry and its application in material science (Kharas et al., 2000).

Fluorescence and Photophysical Studies

- Investigation of the stability of BODIPY fluorophores under different conditions, including difluoro analogues, provides insights into their potential use in fluorescence and photophysical applications (Yang et al., 2011).

Sensor Technology

- Novel polysiloxanes containing phenolic and fluorophenolic functional groups, including difluoro variants, are being explored for use in gas sensors, demonstrating the compound's applicability in sensor technology (Grabka et al., 2021).

特性

IUPAC Name |

1-(2,4-difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-11-3-4-12(2)13(9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHVAEDWEMCOIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644760 |

Source

|

| Record name | 1-(2,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

CAS RN |

898754-06-8 |

Source

|

| Record name | 1-(2,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。